molecular formula C8H11NO B3187860 4-Amino-2-ethylphenol CAS No. 178698-88-9

4-Amino-2-ethylphenol

Cat. No. B3187860
CAS RN: 178698-88-9
M. Wt: 137.18 g/mol
InChI Key: ZWKXEALJTBALGD-UHFFFAOYSA-N
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Description

4-Amino-2-ethylphenol belongs to the class of organic compounds known as phenethylamines. These compounds contain a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-ethylphenol is C8H11NO. The structure includes a phenyl group substituted at the second position by an ethan-1-amine . The molecular weight is 137.1790 .

Scientific Research Applications

Fluorescence Derivatization in Chromatography

4-Amino-2-ethylphenol has been explored as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application is significant in analytical chemistry, particularly in the detection and analysis of various compounds. For instance, a study by Nohta et al. (1994) utilized 2-Amino-4,5-ethylenedioxyphenol, a related compound, for the fluorescence derivatization of aromatic aldehydes, demonstrating its utility in chromatographic applications (Nohta et al., 1994).

Biosynthesis in Microorganisms

4-Amino-2-ethylphenol is of interest in the field of microbiology and biotechnology. Zhang et al. (2020) constructed an artificial biosynthetic pathway in Escherichia coli for the production of 4-ethylphenol, demonstrating its potential in the development of novel biosynthetic methods for industrially important chemicals (Zhang, Long & Ding, 2020).

Interaction with Metal Ions

The interaction of 4-Amino-2-ethylphenol with metal ions has been studied, which is relevant in coordination chemistry. For instance, Falcone, Giuffrè & Sammartano (2011) explored the UV–VIS and acid-base behavior of 4-Amino-2-ethylphenol and its complexing ability towards Zn2+ ions in aqueous solution, highlighting its potential applications in areas such as metal ion sensing and removal (Falcone, Giuffrè & Sammartano, 2011).

Sorption on Yeast Cell Walls

Nieto-Rojo, Ancín-Azpilicueta & Garrido (2014) researched the sorption of 4-ethylphenol on yeast cell walls using synthetic wine. Their findings have implications for understanding the interaction of this compound with biological materials, which could be relevant in the food and beverage industry (Nieto-Rojo, Ancín-Azpilicueta & Garrido, 2014).

Photodissociation Dynamics

The photodissociation dynamics of compounds similar to 4-Amino-2-ethylphenol, like 4-ethylphenol, have been studied to understand their behavior under light exposure. Tseng et al. (2007) examined the photodissociation of p-ethylphenol and related compounds, providing insights into the photochemical behavior of these molecules (Tseng, Lee, Ni & Chang, 2007).

Interaction with DNA

The interaction of 4-Amino-2-ethylphenol derivatives with DNA has been explored, which is relevant for understanding their potential biological effects and applications. Rafique et al. (2022) synthesized 4-aminophenol derivatives and studied their interaction with DNA, providing insights into the potential therapeutic applications of these compounds (Rafique et al., 2022).

Safety and Hazards

4-Amino-2-ethylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has potential for acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 4-Amino-2-ethylphenol are not available, research into similar compounds continues. For example, the experimental structures of 2-amino-4-ethylphenol and 3-amino-2-naphthol have been compared with crystal structure predictions .

Mechanism of Action

Target of Action

It has been suggested that it may interact withBeta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease.

Mode of Action

It is hypothesized that it may interact with its target, Beta-secretase 1, leading to changes in the enzyme’s activity

Biochemical Pathways

The compound belongs to the class of organic compounds known as phenethylamines , which are known to play various roles in biological systems, including acting as neurotransmitters in the central nervous system.

Result of Action

Given its potential interaction with Beta-secretase 1 , it may influence the production of beta-amyloid peptide, potentially impacting processes related to Alzheimer’s disease.

properties

IUPAC Name

4-amino-2-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKXEALJTBALGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-ethyl-4-nitro-phenol (3.34 g, 20.00 mmol) in MeOH (40 ml) and aqueous 1M HCl (20 ml, 20.00 mmol) was hydrogenated in the presence of 10% Pd/C (0.33 g) for 4 h. After removal of the catalyst the reaction was evaporated and suspended in CH2Cl2 and a small amount of MeOH, dried (Na2SO4) and evaporated to give 3.35 g (96%) of 4-amino-2-ethyl-phenol.HCl, MS: 138 (MH+), MP: 239-240° C., dec.
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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